methyl 6-sulfamoylpyridine-2-carboxylate

Description

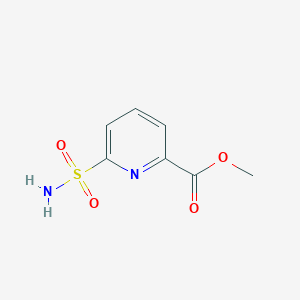

Methyl 6-sulfamoylpyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a sulfamoyl group (-SO₂NH₂) at the 6-position and a methyl ester (-COOCH₃) at the 2-position. This structure combines sulfonamide and carboxylate functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Sulfamoyl groups are known for their bioactivity, particularly in enzyme inhibition (e.g., carbonic anhydrase), while the ester group enhances solubility and facilitates further derivatization.

Properties

IUPAC Name |

methyl 6-sulfamoylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZOLAJWAHUPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246946 | |

| Record name | Methyl 6-(aminosulfonyl)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75903-52-5 | |

| Record name | Methyl 6-(aminosulfonyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(aminosulfonyl)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-sulfamoylpyridine-2-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with sulfamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-sulfamoylpyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-sulfamoylpyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of

Biological Activity

Methyl 6-sulfamoylpyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamoyl group attached to a pyridine ring, along with a carboxylate moiety. This structure is significant for its interaction with biological targets.

Biological Activity

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

this compound has been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as PI3K-AKT-mTOR. The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfamoyl group can interact with enzymes involved in metabolic processes, leading to inhibition and subsequent cell death in pathogens and cancer cells.

- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : The compound may influence key signaling pathways that regulate cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, suggesting strong antibacterial activity (Table 1).Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 5 µM Escherichia coli 10 µM Pseudomonas aeruginosa 15 µM -

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 5 to 20 µM. The compound exhibited selectivity for cancer cells over normal cells, indicating its potential use in targeted cancer therapies (Table 2).Cell Line IC50 (µM) Apoptosis Induction (%) HeLa (Cervical Cancer) 10 70 MCF-7 (Breast Cancer) 15 65 Normal Fibroblasts >50 <10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 6-sulfamoylpyridine-2-carboxylate to pyridine and pyrimidine derivatives with analogous substituents, focusing on molecular properties, applications, and experimental data from the evidence.

Methyl 6-Fluoropyridine-2-Carboxylate (CAS 455-71-0)

- Structure : Fluorine at the 6-position instead of sulfamoyl.

- Molecular Formula: C₇H₆FNO₂; Molecular Weight: 155.13 g/mol .

- Applications : Widely used as a fluorinated building block in drug discovery and catalysis. The fluorine atom enhances metabolic stability and binding affinity in drug candidates.

Methyl 6-Methylpyridine-2-Carboxylate (CAS 13602-11-4)

- Structure : Methyl group at the 6-position instead of sulfamoyl.

- Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 g/mol .

- Applications : Intermediate in organic synthesis and ligand preparation. The methyl group provides lipophilicity, favoring membrane permeability in drug candidates.

- Key Differences : Lack of sulfamoyl limits its utility in enzyme inhibition or sulfonamide-based drug design .

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

- Structure : Pyrimidine core with methylsulfonyl (-SO₂CH₃) and fluorophenyl groups.

- Applications : Pyrimidine derivatives are critical in agrochemicals and pharmaceuticals. The methylsulfonyl group mimics sulfamoyl in electronic properties but lacks hydrogen-bonding capacity .

- Key Differences : The pyrimidine ring (vs. pyridine) alters electronic distribution and bioavailability. Methylsulfonyl is less bioactive than sulfamoyl in enzyme inhibition .

Sulfamoyl-Containing Analogs (e.g., Ethyl 2-Sulfanylidene Derivatives)

- Structure : Sulfamoyl-like groups in fused bicyclic systems (e.g., decahydro-1,6-naphthyridine).

- Applications : Explored for protease inhibition and antibiotic development. The sulfamoyl group in these systems participates in key hydrogen-bonding interactions with enzymes .

- Key Differences : Increased structural complexity in bicyclic frameworks reduces synthetic accessibility compared to the simpler pyridine-based methyl 6-sulfamoyl derivative .

Data Table: Comparative Analysis of Pyridine/Pyrimidine Derivatives

Research Findings and Functional Group Impact

- Sulfamoyl vs. Fluorine/Methyl : Sulfamoyl groups enhance hydrogen-bonding capacity, critical for targeting enzymes like carbonic anhydrase. Fluorine and methyl substituents prioritize lipophilicity and metabolic stability .

- Pyridine vs.

- Sulfamoyl vs. Methylsulfonyl: Sulfamoyl’s -NH₂ group enables stronger interactions with biological targets compared to methylsulfonyl’s -CH₃, which is electron-withdrawing but non-polar .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.